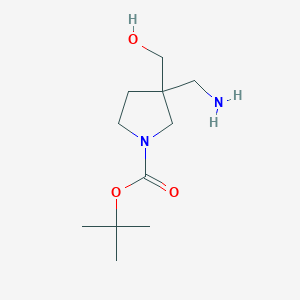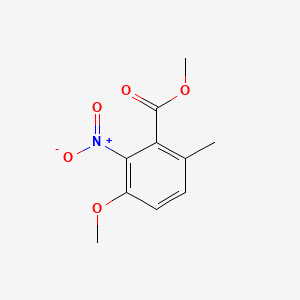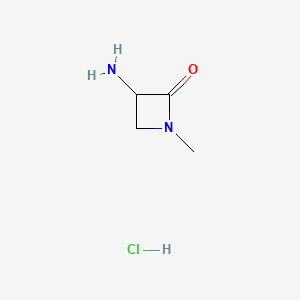
2,5-Dioxopyrrolidin-1-yl 4-(3-chlorobenzoyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dioxopyrrolidin-1-yl 4-(3-chlorobenzoyl)piperazine-1-carboxylate is a synthetic organic compound known for its applications in various scientific fields. It is often used in research due to its unique chemical properties and potential biological activities.
Preparation Methods
The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-(3-chlorobenzoyl)piperazine-1-carboxylate involves several steps. One common method includes the reaction of 4-(3-chlorobenzoyl)piperazine-1-carboxylic acid with 2,5-dioxopyrrolidin-1-yl ester. The reaction typically occurs under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
2,5-Dioxopyrrolidin-1-yl 4-(3-chlorobenzoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 4-(3-chlorobenzoyl)piperazine-1-carboxylate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is often employed as a reagent in organic synthesis and as a tool for studying biological processes.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-(3-chlorobenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2,5-Dioxopyrrolidin-1-yl 4-(3-chlorobenzoyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
2,5-Dioxopyrrolidin-1-yl 4-(bis(4-chlorophenyl)methyl)piperazine-1-carboxylate: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.
4-(3-Dialkylamino-2,5-dioxopyrrolidin-1-yl)benzoic acid esters: These compounds share the 2,5-dioxopyrrolidin-1-yl moiety but have different functional groups attached, resulting in distinct reactivity and applications.
Properties
Molecular Formula |
C16H16ClN3O5 |
|---|---|
Molecular Weight |
365.77 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(3-chlorobenzoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H16ClN3O5/c17-12-3-1-2-11(10-12)15(23)18-6-8-19(9-7-18)16(24)25-20-13(21)4-5-14(20)22/h1-3,10H,4-9H2 |
InChI Key |
KYPHYKJNFMMRHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13895585.png)

![N-[6-(1-piperazinyl)-5-(trifluoromethyl)-3-pyridinyl]Acetamide](/img/structure/B13895593.png)






![[3-(2-Ethoxyethyl)-2-methyl-5-(4-methylsulphonyl)phenyl-1-phenyl]-1H-pyrrole](/img/structure/B13895660.png)
![tert-butyl N-(2-azaspiro[3.5]nonan-7-ylmethyl)carbamate;hydrochloride](/img/structure/B13895665.png)

